2-amino-8-cyclopentylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-amino-8-cyclopentylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a heterocyclic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which includes a pyridine moiety fused with a naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-8-cyclopentylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be achieved through various synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the Friedländer synthesis using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions under optimized conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-amino-8-cyclopentylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated compounds or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with altered electronic properties.
Scientific Research Applications
2-amino-8-cyclopentylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA gyrase inhibitor and protein kinase inhibitor.
Medicine: Explored for its antibacterial, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of molecular sensors, solar cells, and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-amino-8-cyclopentylpyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. For instance, as a DNA gyrase inhibitor, it binds to the DNA gyrase enzyme, preventing the supercoiling of DNA and thereby inhibiting bacterial replication . As a protein kinase inhibitor, it interferes with the phosphorylation process, affecting various cellular signaling pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H16N4O2 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
2-amino-8-cyclopentylpyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C16H16N4O2/c17-20-8-6-14-12(16(20)22)9-11-13(18-14)5-7-19(15(11)21)10-3-1-2-4-10/h5-10H,1-4,17H2 |
InChI Key |
PERHWXIAYMWGFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N |
Origin of Product |
United States |
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